(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-ethyl-3-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUWJYTZFPDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation at C-4 Position
A common approach to functionalize the C-4 position of pyrazoles is the Vilsmeier-Haack reaction , which introduces an aldehyde group at the 4-position. This involves treating the pyrazole with a Vilsmeier reagent (formed from POCl3 and DMF) under controlled temperature (90–120 °C). This step yields 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde intermediates with good yields (typically 70–85%).
Reductive Amination to Methanamine
The aldehyde intermediate is then converted to the corresponding methanamine by reductive amination . This is achieved by reacting the aldehyde with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation conditions. This step yields this compound with moderate to good yields (typically 60–80%).
Representative Detailed Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenyl hydrazine + ethyl ketone, acetic acid, reflux | Formation of 1-ethyl-3-phenyl-1H-pyrazole | 75–85 | Standard condensation |
| 2 | Vilsmeier reagent (POCl3 + DMF), 90–120 °C | Formylation at C-4 to yield pyrazole-4-carbaldehyde | 70–85 | TLC monitored |
| 3 | Aldehyde + NH3 + NaBH3CN (sodium cyanoborohydride), room temp | Reductive amination to methanamine | 60–80 | Purification by chromatography |
Alternative Synthetic Routes
- Direct amination of pyrazole-4-carbonitriles : Some methods involve converting pyrazole-4-carbaldehydes to nitriles, then reduction to amines, but this is less common for this compound.
- Nucleophilic substitution on halomethyl pyrazoles : Halomethyl derivatives at C-4 can be reacted with ammonia to yield methanamines, though this requires prior halogenation.
Purification and Characterization
- The final product is typically purified by chromatographic techniques using chloroform/methanol mixtures or flash column chromatography.
- Characterization is done by melting point determination, 1H NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The Vilsmeier-Haack reaction is highly effective for selective formylation at the 4-position of pyrazoles with N-ethyl and C-3 phenyl substitution, providing a versatile intermediate for further functionalization.
- Reductive amination conditions must be optimized to avoid over-reduction or side reactions; sodium cyanoborohydride is preferred for mild and selective reduction.
- Chromatographic purification ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure methanamine derivatives.
- The overall synthetic route is modular and can be adapted to prepare analogues by varying substituents on the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine as an anticancer agent. For example, the compound has been investigated for its inhibitory effects on Glycine Transporter 1 (GlyT1), which is linked to schizophrenia treatment. A derivative of this compound showed an IC50 value of 1.8 nM, indicating potent activity against GlyT1 and suggesting its potential use in treating psychiatric disorders .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the pyrazole moiety can enhance biological activity. For instance, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides indicated promising antiproliferative effects on pancreatic cancer cells, showcasing the importance of structural modifications in enhancing therapeutic efficacy .
Biological Applications
Mechanism of Action
The compound's mechanism involves modulation of autophagy pathways, which are crucial for cancer cell survival. By disrupting mTORC1 activity and promoting autophagic flux, compounds based on this compound can induce apoptosis in cancer cells . This mechanism provides a novel approach to cancer therapy.
Neuropharmacological Effects
The compound's derivatives have also been studied for their neuropharmacological properties. The ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders, as evidenced by its effects in rodent models .
Synthetic Applications
Synthesis Techniques
The synthesis of this compound and its derivatives typically involves palladium-catalyzed cross-coupling reactions, which are effective for constructing carbon-carbon bonds in organic synthesis. This method allows for the efficient formation of complex structures that can be further modified for enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound likely increases logP compared to methyl or trifluoromethyl analogs, enhancing membrane permeability but reducing solubility.
- Salt Forms : Derivatives like 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (2HCl) show improved aqueous solubility due to salt formation .
Key Research Findings
Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃ in ) improve metabolic stability but may reduce receptor affinity.
- Methoxy Groups (e.g., ) enhance solubility but can diminish CNS penetration due to increased polarity.
Synthetic Flexibility : Pyrazole methanamines are amenable to diverse functionalization (e.g., sulfonylation, alkylation), enabling tailored pharmacokinetic optimization .
Safety Considerations : Toxicity profiles vary significantly; phenyl-substituted analogs may require stricter handling protocols compared to methyl derivatives .
Biological Activity
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in cancer research and as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, highlighting its anticancer potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, with notable findings summarized in the following table.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.46 ± 0.04 | CDK2 inhibition |
| This compound | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Other derivatives | A375 | 1.88 ± 0.11 | Induction of apoptosis |
| Other derivatives | A549 | 26 | Growth inhibition |
The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation and mitosis respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has shown to inhibit key kinases involved in cancer progression. For instance, it inhibits CDK2 with an IC50 value of 0.98 µM, indicating a strong potential for therapeutic applications in cancer treatment .
- Induction of Apoptosis : Studies have reported that certain derivatives induce significant apoptosis in cancer cells, contributing to their anticancer effects .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the SubG1/G1 phase in various cancer cell lines, further supporting its role as a potential anticancer agent .
Case Studies
Several case studies have explored the effects of pyrazole derivatives, including this compound:
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study conducted by Huang et al. evaluated the anticancer potential of various pyrazole derivatives on MCF7 and A375 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 0.39 µM against HCT116 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
Study 2: Mechanistic Insights
Research by Zheng et al. focused on the inhibition of Aurora kinases by pyrazole derivatives. They found that compounds with structural similarities to this compound effectively inhibited Aurora-A kinase with an IC50 value of 0.16 µM, suggesting a targeted approach to disrupt cancer cell proliferation mechanisms .
Q & A
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses controlling for variables like assay type (e.g., MTT vs. resazurin assays), cell line passage number, and compound purity (>95% by HPLC). Cross-validate findings using orthogonal methods (e.g., in vivo rodent models for in vitro anticancer hits) . Structural analogs with minor substituent changes (e.g., ethyl vs. methyl groups) may explain potency differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
